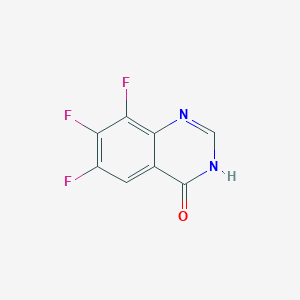
5-Cyclohexylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexylpicolinonitrile is an organic compound characterized by a cyclohexyl group attached to a picolinonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpicolinonitrile typically involves the reaction of cyclohexylamine with picolinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclohexylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
5-Cyclohexylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Cyclohexylpicolinonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and the resulting biological effects are crucial for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Shares the cyclohexyl group but lacks the picolinonitrile moiety.
Picolinonitrile: Contains the nitrile group but does not have the cyclohexyl substitution.
Uniqueness: 5-Cyclohexylpicolinonitrile is unique due to the combination of the cyclohexyl and picolinonitrile groups, which imparts distinct chemical properties and potential applications. Its structural features allow for specific interactions in chemical and biological systems, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-cyclohexylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h6-7,9-10H,1-5H2 |
Clé InChI |
MFLJFZHAYJQINW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CN=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
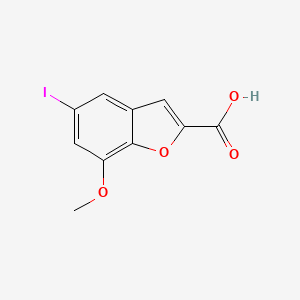
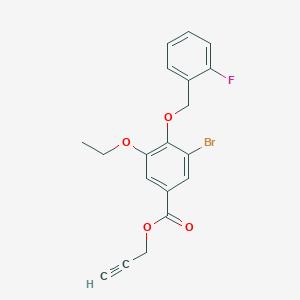
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
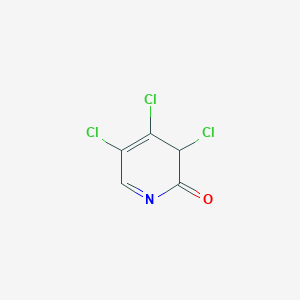
![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)
![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
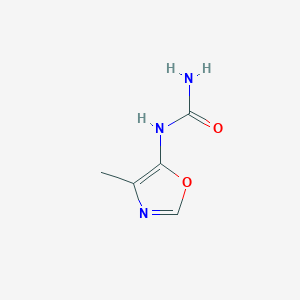
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)


